molecular formula C19H22ClN5 B2756040 3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 877777-98-5

3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2756040
CAS RN: 877777-98-5
M. Wt: 355.87
InChI Key: CZHGPFRQWPNJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C19H22ClN5 and its molecular weight is 355.87. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives have been investigated for their antimicrobial potential. Researchers have synthesized various pyrimidine-based compounds and evaluated their efficacy against bacterial and fungal strains. For instance:

Anticancer Potential

Pyrimidine-based compounds have shown promise as anticancer agents. Notably:

Antiviral Properties

While more research is needed, pyrimidine scaffolds may also possess antiviral activity. Investigating their effects against specific viruses, such as vesicular stomatitis virus (VSV), could be valuable .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, controlling cell growth, differentiation, and migration .

Mode of Action

The compound interacts with CDK2, inhibiting its activity .

Biochemical Pathways

By inhibiting CDK2, the compound affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, which can lead to cell death in rapidly dividing cells, such as cancer cells .

Pharmacokinetics

Pyrimidine derivatives are generally known for their diverse pharmacological properties and are considered bioisosteres with purines . This suggests that they may have good absorption and distribution characteristics, but further studies are needed to confirm this.

Result of Action

The inhibition of CDK2 leads to the arrest of cell cycle progression, which can result in cell death in rapidly dividing cells . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and thus its bioavailability .

properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5/c1-13-12-17(24-10-8-23(3)9-11-24)25-19(21-13)18(14(2)22-25)15-4-6-16(20)7-5-15/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHGPFRQWPNJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.